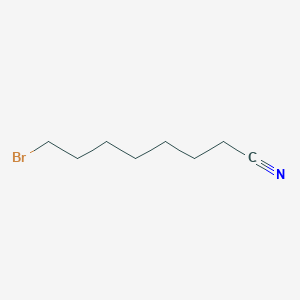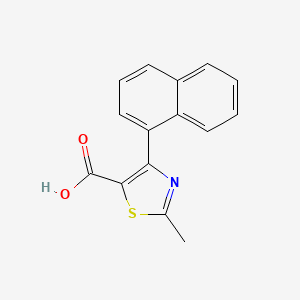
2-Methyl-4-(1-naphthalenyl)-5-thiazolecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated naphthalene derivative can be cyclized to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced catalysts, to achieve efficient synthesis.
化学反应分析
Types of Reactions
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and organometallic compounds, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are investigated, including its antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The naphthalene ring and thiazole moiety play crucial roles in these interactions, providing the necessary binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID: shares similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID lies in its specific combination of functional groups and ring structures. The presence of both a naphthalene ring and a carboxylic acid group, along with the thiazole ring, provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-methyl-4-naphthalen-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c1-9-16-13(14(19-9)15(17)18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,17,18) |
InChI 键 |
VLWFCLBYPFDXTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


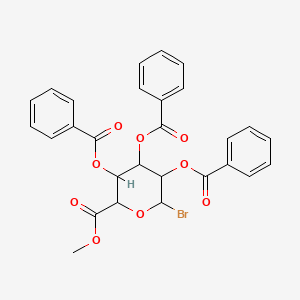
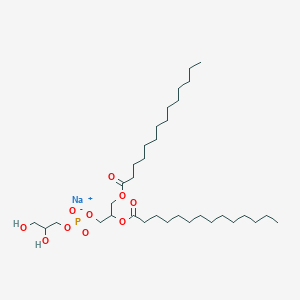
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
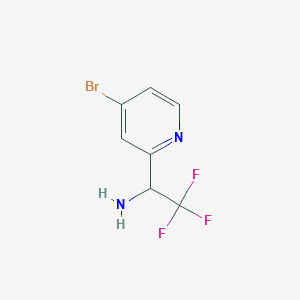
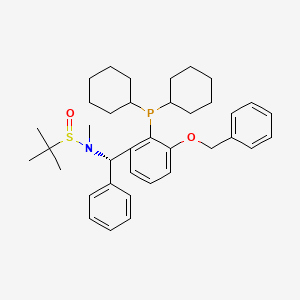
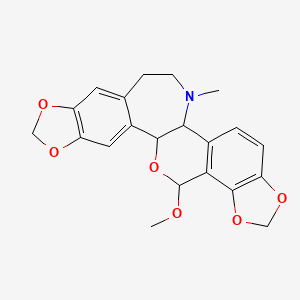
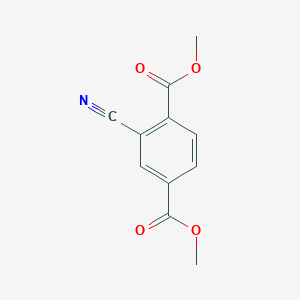
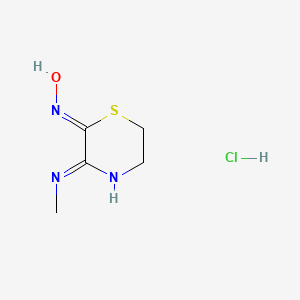
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
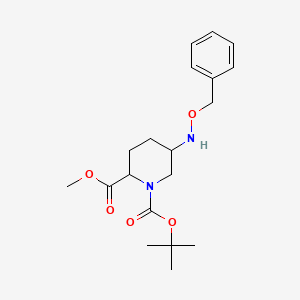
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
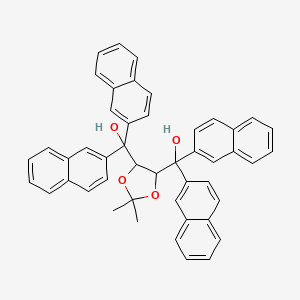
![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)
